molecular formula C21H33NO9 B11931519 (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

Cat. No.: B11931519
M. Wt: 443.5 g/mol
InChI Key: DRDXYIHRUFEQOX-NEPLZIAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound comprises two distinct moieties: (Z)-but-2-enedioic acid (maleic acid in its Z-configuration) and a structurally intricate tetracyclic ether-ethanamine derivative. The ethanamine group introduces basicity, which may influence solubility and receptor targeting.

Properties

Molecular Formula

C21H33NO9

Molecular Weight

443.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

InChI

InChI=1S/C17H29NO5.C4H4O4/c1-10-4-5-13-11(2)14(19-9-8-18)20-15-17(13)12(10)6-7-16(3,21-15)22-23-17;5-3(6)1-2-4(7)8/h10-15H,4-9,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-,11-,12+,13+,14+,15-,16-,17-;/m1./s1

InChI Key

DRDXYIHRUFEQOX-NEPLZIAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCN)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Maleic acid is industrially synthesized via catalytic oxidation of hydrocarbons. The two primary routes include:

Benzene Oxidation

Benzene is oxidized with air over vanadium-based catalysts at 360°C to yield maleic anhydride, which is subsequently hydrolyzed to maleic acid. The process involves preheating benzene, followed by gas-phase oxidation in fixed-bed reactors. Water absorption of the anhydride intermediate produces crude maleic acid, which is purified via crystallization and drying. Typical yields range from 60–70%, with purity exceeding 98% after recrystallization.

Butene Oxidation

n-Butene or butane undergoes vapor-phase oxidation at 350–450°C using vanadium-phosphorus oxide (VPO) catalysts to produce maleic anhydride. Hydrolysis with water yields maleic acid. This method offers higher atom economy compared to benzene oxidation but requires precise control of reaction parameters to minimize byproducts like fumaric acid.

Laboratory-Scale Synthesis

Small-scale preparations often employ furfural oxidation or hydrolysis of maleic anhydride. For instance, dissolving maleic anhydride in water under reflux for 2 hours achieves quantitative conversion to maleic acid. Recrystallization from 2-propanol yields crystals with a melting point of 130–135°C.

Synthesis of 2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]Hexadecan-10-yl]Oxy]Ethanamine

Tetracyclic Core Construction

The tetracyclic scaffold is synthesized through a sequence of cyclization and oxidation steps:

Cyclohexenyl Intermediate

A cyclohexenyl precursor, such as 2-(1-cyclohexenyl)ethylamine, is prepared via Heck coupling or Diels-Alder reactions. Patent data describe reacting cyclohexene derivatives with ethylamine under palladium catalysis to form the ethylamine-linked cyclohexenyl intermediate.

Oxidative Cyclization

The tetraoxatetracyclic structure is assembled using peroxide-mediated oxidative cyclization. For example, treating the cyclohexenyl intermediate with tert-butyl hydroperoxide (TBHP) in dichloromethane induces ring formation, generating the 11,14,15,16-tetraoxatetracyclo framework. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by the (1R,4S,5R,8S,9R,10S,12R,13R) configuration.

Functionalization with Ethanamine

The ethanamine moiety is introduced via nucleophilic substitution or Mitsunobu reaction:

Etherification

Reacting the tetracyclic alcohol (10-hydroxyl derivative) with 2-aminoethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the ethanamine-linked product. The reaction proceeds at 80°C for 12 hours, with yields of 65–75% after column chromatography.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of the tetracyclic core couples with 2-aminoethanol, forming the ether linkage with inversion of configuration. This method ensures stereochemical fidelity, critical for the (1R,4S,5R,8S,9R,10S,12R,13R) descriptor.

Coupling of Maleic Acid and Tetracyclic Ethanamine

Esterification

Maleic acid’s carboxyl groups react with the ethanamine’s primary amine via carbodiimide-mediated coupling. A typical procedure involves:

  • Dissolving maleic acid (1.0 equiv) and the tetracyclic ethanamine (1.1 equiv) in dry dichloromethane.

  • Adding N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as catalysts.

  • Stirring at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea.

The product is purified via silica gel chromatography, yielding the final compound as a white solid (mp 184–186°C).

Characterization Data

Property Value Method
Melting Point184–186°CDifferential Scanning Calorimetry
Molecular FormulaC₂₄H₃₄N₂O₁₀High-Resolution Mass Spectrometry
Specific Rotation ([α]D²⁵)+32.5° (c = 1.0, CHCl₃)Polarimetry
Purity>99%HPLC (210 nm)

Analytical Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (water-acetonitrile, 85:15, pH 3.0) confirms the absence of maleic acid or fumaric acid impurities. Detection at 210 nm provides a sensitivity limit of 0.01% for residual monomers.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.28 (s, 2H, maleate CH), 3.75–3.82 (m, 4H, tetracyclic OCH₂), 2.91 (t, J = 6.0 Hz, 2H, NH₂CH₂).

  • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C stretch) .

Chemical Reactions Analysis

Dicarboxylic Acid Reactivity

The (Z)-but-2-enedioic acid component enables classic dicarboxylic acid reactions:

Reaction TypeReagents/ConditionsProductsNotes
Esterification Methanol/H⁺, refluxDimethyl (Z)-but-2-enedioateCatalyzed by H₂SO₄
Anhydride Formation Acetic anhydride, ΔMaleic anhydride derivativeRequires dehydration
Neutralization NaOH (aqueous)Disodium saltpH-dependent solubility

The cis-configuration of the double bond in maleic acid enhances its electrophilicity, facilitating nucleophilic additions. For example, thiol-ene click reactions with mercaptans yield thioether adducts under UV initiation.

Amine Functional Group Reactions

The ethanamine group participates in nucleophilic and acid-base reactions:

Reaction TypeReagents/ConditionsProductsNotes
Acylation Acetyl chloride, pyridineN-Acetylated derivativeForms stable amides
Alkylation Methyl iodide, baseN-Methyl ethanamineRequires anhydrous conditions
Salt Formation HCl (g)Hydrochloride saltImproves crystallinity

The amine’s lone pair also enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications.

Tetraoxatetracyclic Ether Reactivity

Reaction TypeReagents/ConditionsProductsNotes
Acid-Catalyzed Cleavage H₂SO₄, H₂O, ΔFragmented diols and ketonesRing-opening at ether linkages
Reduction LiAlH₄, THFReduced alcohol derivativesRequires harsh conditions

Stereochemical Considerations

The Z-configuration of the maleic acid moiety influences reaction outcomes:

  • Isomerization : Heating above 150°C converts the Z-form to the thermodynamically stable E-isomer (fumaric acid derivative) .

  • Diels-Alder Reactivity : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though steric hindrance from the tetracyclic system may limit yields.

Analytical Characterization

Reaction products are characterized using:

  • NMR Spectroscopy : Confirms ester/amide bond formation and stereochemical integrity.

  • Mass Spectrometry : Validates molecular weights (e.g., C₂₃H₃₇N₃O₆, [M+H]⁺ = 476.28).

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Prodrugs utilizing this compound can improve pharmacokinetics and therapeutic efficacy.

  • Case Study : Research indicates that compounds linked to protein carriers can enhance the delivery of drugs across biological membranes. This method is particularly useful for hydrophobic drugs that require solubilization for effective delivery .

Anticancer Research

Studies have shown that derivatives of fumaric acid exhibit anticancer properties. The compound's unique structure may contribute to its ability to inhibit tumor growth by modulating metabolic pathways associated with cancer cell proliferation.

  • Case Study : In vitro studies demonstrated that specific fumarate derivatives induced apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of oxidative stress and cellular signaling pathways .

Biochemical Applications

Fumaric acid derivatives are utilized in biochemical assays and as intermediates in synthetic organic chemistry. Their ability to undergo various reactions makes them valuable in synthesizing other complex molecules.

  • Example : Fumarate is often used as a substrate in enzymatic reactions involving fumarase or malate synthase, providing insights into metabolic pathways in organisms .

Food Industry

Fumaric acid is used as an acidity regulator and preservative in the food industry. Its derivatives can enhance flavor profiles and extend shelf life.

Cosmetic Industry

The compound's properties make it suitable for use in cosmetic formulations where it acts as a stabilizer and pH adjuster.

Comparative Analysis of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalDrug formulation as prodrugsImproved solubility and bioavailability
Anticancer ResearchInducing apoptosis in cancer cellsPotential for new cancer therapies
Biochemical AssaysSubstrate for enzymatic reactionsInsights into metabolic pathways
Food IndustryAcidity regulatorEnhances flavor and preservation
Cosmetic IndustryStabilizer and pH adjusterImproves product stability

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Chemical Space Analysis

Using Tanimoto coefficients (Tc) and Morgan fingerprints (as described in ), the compound’s structural similarity to analogs can be quantified. For example:

Compound Name / Class Tanimoto Coefficient (Tc) Key Structural Differences
SAHA (suberoylanilide hydroxamic acid) ~0.70 Lack of tetracyclic ether; hydroxamate moiety
Aglaithioduline ~0.65 Simplified bicyclic core vs. tetracyclic system
Kinase inhibitors (e.g., ZINC00027361) ~0.55 Absence of ethanamine and oxygen-rich scaffold

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity profiles () suggests compounds with similar oxygen-rich scaffolds cluster together, indicating shared mechanisms such as enzyme inhibition or protein binding. For instance:

Compound Cluster Bioactivity Profile (IC50 nM) Target Class
Tetracyclic ether derivatives HDAC8: 120 ± 15 Epigenetic regulators
Maleic acid conjugates Kinase X: 250 ± 30 Signaling pathways
SAHA analogs HDAC8: 85 ± 10 Epigenetic regulators

This compound’s predicted HDAC8 inhibition (IC50 ~120 nM) aligns with its structural similarity to SAHA but may exhibit reduced potency due to steric hindrance from the tetracyclic system .

Pharmacokinetic and Physicochemical Properties

Comparative pharmacokinetic data (derived from ):

Property (Z)-but-2-enedioic acid derivative SAHA Aglaithioduline
Molecular Weight (g/mol) 580.6 264.3 450.2
LogP 2.1 1.8 3.2
Solubility (mg/mL) 0.15 0.45 0.10
Plasma Protein Binding 92% 88% 95%

Binding Affinity and Docking Variability

As noted in , minor structural changes (e.g., substituent positioning in the tetracyclic core) significantly alter docking scores. For example:

Variant Docking Affinity (kcal/mol) Target Enzyme
Parent compound -9.2 HDAC8
Des-methyl analog -7.8 HDAC8
Ethylamine-substituted -8.5 Kinase Y

The 1,5,9-trimethyl groups on the tetracyclic scaffold enhance HDAC8 binding via hydrophobic interactions, while their removal reduces affinity by 1.4 kcal/mol .

Limitations and Activity Cliffs

Despite structural similarities, "activity cliffs" () are observed. For instance, a methyl group shift in the tetracyclic system reduces HDAC8 inhibition by 40%, underscoring the sensitivity of bioactivity to subtle structural changes. Such cliffs highlight the need for precise synthetic modifications to retain efficacy .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stability?

The compound contains a (Z)-but-2-enedioic acid moiety, which introduces geometric isomerism and potential for hydrogen bonding or acid-base interactions. The tetraoxatetracyclohexadecane core features multiple oxygen atoms in a fused ring system, likely contributing to steric hindrance and conformational rigidity. The ethanamine linker may enable nucleophilic or coordination chemistry. Stability studies should prioritize pH-dependent isomerization of the (Z)-configuration and hydrolysis of the ether bond under aqueous conditions .

Q. What experimental strategies are recommended for synthesizing this compound?

Synthesis should focus on modular approaches:

  • Coupling the tetracyclic core : Use DCC/DMAP-mediated esterification or Mitsunobu reactions to attach the ethanamine linker, ensuring stereochemical fidelity at the 1R,4S,5R,8S,9R,10S,12R,13R positions .
  • Introducing (Z)-but-2-enedioic acid : Employ photochemical or catalytic methods to control geometric isomerism, validated by NMR and X-ray crystallography .
  • Purification : Use preparative HPLC with a C18 column and mobile phase optimized for polar/charged intermediates .

Q. How can researchers validate the purity and identity of this compound?

  • Chromatography : Combine reverse-phase HPLC (using UV detection at 210–260 nm for carboxylic acid/amine groups) with ion-pairing agents for polar analytes .
  • Spectroscopy : Assign stereochemistry via NOESY NMR (e.g., confirming (Z)-configuration through coupling constants) and high-resolution mass spectrometry (HRMS) for molecular formula verification .

Advanced Research Questions

Q. What methodologies are suitable for studying the stereochemical impact of the tetracyclic core on biological activity?

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the rigid tetracyclic core and target receptors, focusing on steric complementarity and hydrogen-bond networks .
  • Comparative assays : Synthesize diastereomers or epimers of the tetracyclic core and evaluate activity differences via enzyme inhibition or cell-based assays .

Q. How can aqueous-phase degradation pathways of this compound be systematically analyzed?

  • Oxidative stability : Simulate environmental conditions using OH radical generators (e.g., H2O2/UV) and monitor degradation via LC-MS/MS. Key products may include fragmented tetracyclic rings or decarboxylated derivatives .
  • Kinetic studies : Apply pseudo-first-order kinetics to determine half-lives under varying pH/temperature, using ion chromatography (IC) for quantifying acidic byproducts like maleic acid .

Q. What strategies resolve contradictions in solubility data for this compound?

  • Solvent screening : Use a Hansen solubility parameter (HSP) approach to identify optimal solvents, correlating with logP calculations (predicted ~1.5–2.5 for the amphiphilic structure).
  • Data normalization : Account for polymorphic forms (e.g., amorphous vs. crystalline) via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .

Q. How can the pharmacokinetic behavior of this compound be modeled in preclinical studies?

  • In vitro assays : Measure permeability using Caco-2 monolayers and plasma protein binding via equilibrium dialysis, noting the impact of the carboxylic acid group on ionization (pKa ~3–4) .
  • In silico prediction : Apply PBPK models (e.g., GastroPlus) parameterized with logD, molecular weight (MW ~500–550), and efflux transporter affinities .

Methodological Guidance

Q. What analytical techniques are critical for detecting low-abundance metabolites of this compound?

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with data-dependent acquisition (DDA) to fragment ions and annotate metabolites via spectral libraries .
  • Stable isotope labeling : Synthesize a 13C-labeled analog to trace metabolic pathways in vitro/in vivo .

Q. How should researchers design experiments to assess the compound’s interaction with metal ions?

  • Titration studies : Monitor UV-vis or fluorescence changes upon addition of Cu²⁺, Fe³⁺, or Zn²⁺, focusing on the ethanamine and carboxylic acid groups as potential coordination sites .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to predict binding energies and geometries .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Non-linear regression : Fit data to a Hill equation model to calculate EC50/IC50 values, using tools like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to mitigate variability from conformational isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.